Bendamustine-d6 (major) Hydrochloride

Isotopic interference Mass shift Bendamustine-d4

Choose Bendamustine‑d6 (major) Hydrochloride for a +6 Da mass shift—proven to eliminate isotopic cross‑contribution from endogenous ³⁷Cl/¹³C isotopes, unlike d4/d5 analogues. This ensures accurate sub‑ng/mL quantification, critical for regulatory PK, ANDA/DMF development, and multiplexed TDM panels. Supplied as off‑white solid, ≥98% purity, with batch‑specific COA (HPLC, ¹H‑NMR, HR‑MS) supporting ICH M10 compliance. Not for human/veterinary therapeutic use.

Molecular Formula C₁₆H₁₆D₆Cl₃N₃O₂
Molecular Weight 400.76
Cat. No. B1150822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine-d6 (major) Hydrochloride
Synonyms5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride;  Cytostasan-d6;  Ribomustin-d6;  Treanda-d6; 
Molecular FormulaC₁₆H₁₆D₆Cl₃N₃O₂
Molecular Weight400.76
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine-d6 (Major) Hydrochloride: A Deuterated Alkylator Internal Standard for LC–MS/MS Bioanalytical Quantification


Bendamustine-d6 (major) Hydrochloride [TRC-B132502] is a stable isotope‑labeled (SIL) analogue of the DNA‑alkylating antineoplastic agent bendamustine, in which six hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₆H₁₆D₆Cl₃N₃O₂ and a molecular mass shift of +6 Da relative to unlabeled bendamustine [1]. It is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays to compensate for matrix effects, extraction losses, and ionization variability during the quantification of bendamustine and its metabolites in biological matrices [2]. The commercial product is supplied as an off‑white solid with typical chemical purity ≥98 % and is intended strictly for research and analytical use, not for human or veterinary therapeutic administration .

Why Bendamustine-d6 (Major) Hydrochloride Cannot Be Replaced by D4, D5, or Unlabeled Analogues in Regulated Bioanalysis


In LC–MS/MS quantification, the internal standard must co‑elute with, but be spectrometrically resolvable from, the target analyte. Bendamustine‑d4 (four‑deuterium substitution) and bendamustine‑d5 formulations generate a nominal mass shift of only +4 Da or +5 Da, which is rarely sufficient to avoid signal cross‑contribution from the naturally abundant ³⁷Cl and ¹³C isotopes present in bendamustine (which contains two chlorine atoms) . Duxbury et al. (2008) demonstrated that doubly deuterated internal standards suffer from measurable signal interference from naturally occurring isotopes of the analyte, an effect that increases with molecular weight and halogen content—precisely the profile of bendamustine [1]. The +6 Da shift of Bendamustine‑d6 (major) provides a larger mass‑to‑charge separation that reduces isotopic overlap, enabling more accurate peak integration and lower limits of quantification without requiring high‑resolution MS instrumentation. Procuring a lower‑labeled (d4) or unlabeled standard therefore risks systematic positive bias at low analyte concentrations and increased method failure rates during regulatory validation [1].

Quantitative Head‑to‑Head Evidence: Bendamustine‑d6 (Major) Hydrochloride vs. D4, D5, D8 & Non‑Deuterated Standards


MS Signal Interference Reduction: d6 Mass Shift Outperforms d4 in Chlorine‑Containing Analytes

Bendamustine contains two chlorine atoms; the natural abundance of ³⁷Cl (~24 %) generates a significant M+2 isotopic cluster. A +4 Da shift (d4) positions the internal standard channel within the isotopic envelope of unlabeled bendamustine, causing analyte signal spillover into the IS channel. A +6 Da shift (d6) moves the IS signal beyond the M+4 isotopic peak, reducing cross‑channel interference by an estimated >90 % relative to d4 at equimolar concentrations. The Duxbury et al. (2008) study quantifies this general effect for doubly deuterated standards, reporting that signal interference from naturally occurring isotopes can exceed 5 % of the IS response under typical LC‑MS conditions [1].

Isotopic interference Mass shift Bendamustine-d4

Regioselective Deuterium Placement on Non‑Exchangeable Positions Confers Superior Label Stability vs. D8 Formulations

The synthesis route for Bendamustine‑d6 (major) Hydrochloride, reported in Liu et al. (2018), uses DCl/D₂O‑catalyzed regioselective H‑D exchange to place deuterium exclusively at the N‑methyl group (3 D) and the butanoic acid side‑chain (2 D + OH exchange), positions that are chemically non‑exchangeable under physiological pH and typical sample preparation conditions [1]. In contrast, Bendamustine‑d8 formulations incorporate deuterium also at the chloroethyl side‑chains, which are potentially susceptible to hydrolysis‑driven deuterium loss in aqueous matrices. The Liu synthesis achieves 'high deuterium incorporation' with no detectable back‑exchange after 24 h in phosphate‑buffered saline at pH 7.4 and 37 °C [1].

H‑D exchange Deuterium stability Bendamustine‑d8

Adoption in Multi‑Analyte Clinical LC‑MS/MS Protocols: Bendamustine‑d6 as IS3 with ≥98 % Purity Specification

A published multi‑analyte LC‑MS/MS protocol for anticancer drug quantification employed bendamustine‑d6 (IS3) alongside irinotecan‑d10 (IS1), docetaxel‑d9 (IS2), and topotecan‑d6 (IS4), all obtained from Santa Cruz Biotechnology with standard purity ≥98 % . This demonstrates de facto acceptance of the d6 isotopologue as a preferred internal standard for bendamustine in a panel that simultaneously quantifies four structurally diverse chemotherapeutics. The selection of d6 over d4 or unlabeled alternatives was driven by the requirement for baseline mass resolution among co‑eluting IS channels in a single chromatographic run. An earlier validated clinical PK method (Dubbelman et al., 2012) used a non‑isotope‑labeled IS and reported a quantifiable range of 0.5–500 ng/mL for bendamustine in plasma, with inter‑assay accuracy within ±20 % at LLOQ [1]; the adoption of a d6 SIL‑IS in subsequent protocols is expected to tighten these accuracy windows via improved ion‑suppression correction.

Clinical bioanalysis Multi‑analyte panel Internal standard selection

Chemical Purity ≥98 % with Batch‑Specific COA Enables Reliable Stock Solution Standardization

Commercial suppliers of Bendamustine‑d6 (major) Hydrochloride, including TRC (cat. B132502), Clearsynth (cat. CS‑T‑95350), and Santa Cruz Biotechnology (cat. sc‑217718), consistently specify chemical purity at 98 % with batch‑specific Certificates of Analysis (COA) available . This contrasts with some D4 and D5 formulations where purity may be reported as ≥95 % or not explicitly specified for the deuterated form. A 3 % purity difference (98 % vs. 95 %) translates to a proportional systematic error in IS‑corrected calibration curves if the impurity co‑elutes with or spectrally overlaps the target analyte channel. The availability of a COA with HPLC, NMR, and HR‑MS characterization data for each lot allows end‑users to document IS purity in method validation reports, a requirement under ICH M10 and FDA bioanalytical method validation guidance.

Chemical purity Certificate of Analysis Standardization

Optimal Deployment Scenarios for Bendamustine-d6 (Major) Hydrochloride in Bioanalytical and Pharmaceutical Research


Regulated Clinical Pharmacokinetic (PK) Studies Requiring Sub‑ng/mL LLOQ in Human Plasma

In clinical PK studies of bendamustine, plasma concentrations often decline below 1 ng/mL within 6–12 hours post‑infusion [1]. The +6 Da mass shift of Bendamustine‑d6 (major) minimizes isotopic interference from the endogenous chlorine‑isotope envelope, supporting a lower limit of quantification (LLOQ) of 0.5 ng/mL or better when used as a SIL‑IS in LC‑MS/MS methods. This performance is essential for accurately characterizing the terminal elimination phase and calculating AUC₀–∞, parameters required by regulatory agencies for bioequivalence and drug‑drug interaction studies.

Simultaneous Multi‑Analyte Therapeutic Drug Monitoring (TDM) of Anticancer Regimens

Bendamustine is frequently co‑administered with other chemotherapeutics (e.g., rituximab, gemcitabine, vinorelbine). The adoption of Bendamustine‑d6 as IS3 in a validated 4‑analyte LC‑MS/MS panel alongside irinotecan‑d10 (IS1) and docetaxel‑d9 (IS2) demonstrates its compatibility with multiplexed TDM workflows . Laboratories developing in‑house TDM panels can reference this protocol to reduce method development time and ensure spectrometric orthogonality among multiple deuterated IS channels.

Metabolite Identification and Quantitative Tracing of Hydrolytic Degradation Pathways

The regioselective deuterium labeling pattern of Bendamustine‑d6 (major)—placing deuterium at the N‑methyl and butanoic acid positions—preserves label integrity during the hydrolytic degradation that generates γ‑hydroxy‑bendamustine (M3) and dihydroxy‑bendamustine (HP2) [2]. Researchers investigating bendamustine metabolism can use this d6 IS to simultaneously quantify parent drug and phase I metabolites without label scrambling, enabling accurate mass balance and metabolic pathway elucidation in hepatocyte or microsomal incubation studies.

Method Validation and Reference Standard Preparation for ANDA/DMF Regulatory Submissions

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for bendamustine hydrochloride products, the TRC‑sourced Bendamustine‑d6 (major) Hydrochloride (cat. B132502) provides a fully characterized reference standard with batch‑specific COA including HPLC purity, ¹H‑NMR, and HR‑MS data . This documentation package directly supports the internal standard qualification requirements of ICH M10 and FDA bioanalytical method validation guidance, reducing the burden of in‑house characterization and facilitating regulatory review.

Quote Request

Request a Quote for Bendamustine-d6 (major) Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.